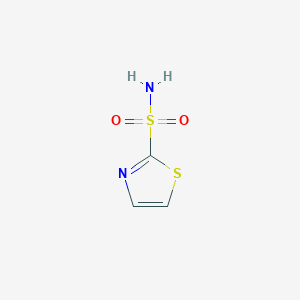

1,3-Thiazole-2-Sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2S2/c4-9(6,7)3-5-1-2-8-3/h1-2H,(H2,4,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXVETMYCFRGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620762 | |

| Record name | 1,3-Thiazole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113411-24-8 | |

| Record name | 1,3-Thiazole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazole-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Thiazole 2 Sulfonamide and Analogous Structures

Established Reaction Pathways for Thiazole-Sulfonamide Nucleus Formation

Traditional methods for the synthesis of the thiazole-sulfonamide nucleus have been well-documented, providing a solid foundation for the generation of diverse compound libraries. These pathways generally involve the sequential or convergent assembly of the thiazole (B1198619) ring and the sulfonamide moiety.

Hantzsch-Type Cyclization Strategies

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring. analis.com.my This method typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793) derivative. analis.com.mynih.gov In the context of 1,3-thiazole-2-sulfonamides, this strategy is adapted by using a thiourea bearing a benzenesulfonamide (B165840) group.

A common approach involves the reaction of a sulfanilamide-substituted thiourea with various α-haloacetophenone derivatives. tandfonline.com The reaction is typically carried out by heating the components in a suitable solvent system, such as a mixture of dimethylformamide (DMF) and ethanol (B145695), at elevated temperatures. tandfonline.com This method has been successfully employed to synthesize a series of 4-aryl-substituted-2-(benzenesulfonamido)thiazoles.

Another example of the Hantzsch-type reaction is the cyclization of a tetrazolyl phenacyl bromide with thiosemicarbazone compounds. nih.gov This reaction proceeds by refluxing the reactants in ethanol with a base like triethylamine, yielding tetrazole-thiazole hybrids. nih.gov

Table 1: Examples of Hantzsch-Type Cyclization for Thiazole Sulfonamide Analogs

| α-Halocarbonyl Component | Thiourea/Thiosemicarbazone Component | Reaction Conditions | Product Type | Yield (%) | Reference |

| α-Haloacetophenone derivatives | Sulfanilamide-substituted thiourea | DMF-Ethanol (1:1), 80°C, 5h | 4-Arylthiazol-2-ylamino)benzenesulfonamides | 81-93 | tandfonline.com |

| Tetrazolyl phenacyl bromide | Thiosemicarbazone derivatives | Ethanol, Triethylamine, Reflux, 4h | Tetrazole-thiazole hybrids | 63.5-70.3 | nih.gov |

Amidation and Sulfonylation Protocols

The formation of the sulfonamide bond is a critical step in the synthesis of these target molecules. This is typically achieved through amidation or sulfonylation reactions. The sulfonylation of a primary or secondary amine with a sulfonyl chloride is a widely used and robust method. acs.org

In many synthetic routes to thiazole sulfonamides, a pre-formed 2-aminothiazole (B372263) derivative is reacted with a benzenesulfonyl chloride derivative. This sulfonamidation can be catalyzed by a base such as N,N-dimethylaminopyridine (DMAP). researchgate.net The reaction conditions are generally mild, often conducted at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF) and pyridine. pensoft.net

Conversely, an amine can be first acylated and then subjected to sulfonylation to produce N-acylsulfonamides. ekb.eg The choice of solvent and base is crucial for the efficiency of these reactions. Solvent-free, neat reactions have also been reported to produce various sulfonamides in high yields. ekb.eg

One-Pot and Multi-Component Reaction Approaches

To improve synthetic efficiency and reduce waste, one-pot and multi-component reactions (MCRs) have been developed for the synthesis of thiazole sulfonamides. These strategies allow for the formation of multiple bonds in a single reaction vessel, avoiding the isolation of intermediates.

One such approach involves a three-component reaction of an N-substituted sulfonamide, thiosemicarbazide (B42300), and an anhydride, catalyzed by NiFe2O4 nanoparticles in an ethanol-water solvent system. acs.org This method provides access to complex thiazole derivatives in good yields. Another example is the one-pot reaction of a cyanoacetamide derivative with malononitrile (B47326) and an aldehyde in the presence of piperidine (B6355638) to afford 2-pyridone derivatives which can be further functionalized. nih.gov

A noteworthy one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has been developed, proceeding through a decarboxylative chlorosulfonylation followed by amination. acs.org This method offers a novel disconnection for accessing sulfonamides from readily available starting materials. acs.org

Table 2: Examples of One-Pot/Multi-Component Reactions

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| N-substituted sulfonamide | Thiosemicarbazide | Anhydride | NiFe2O4, Ethanol:Water (1:1), 75°C | Substituted thiazoles | 78-92 | acs.org |

| Cyanoacetamide derivative | Malononitrile | Aldehyde | Piperidine, Reflux | 2-Pyridone derivatives | Not specified | nih.gov |

| Aryl carboxylic acid | Amine | [Cu(MeCN)4]BF4, SO2, light | MeCN, 12h | Arylsulfonamides | High | acs.org |

Sustainable and Innovative Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of thiazole sulfonamides. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents.

Microwave-Assisted Organic Synthesis of Thiazole Sulfonamides

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. iosrjournals.orgunivpancasila.ac.id This technique has been successfully applied to the synthesis of thiazole sulfonamides, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. iosrjournals.orgscirp.org

For instance, the synthesis of Schiff bases from sulfonamides bearing a pyranothiazole core and aromatic aldehydes has been achieved under solvent-free conditions using microwave irradiation in the presence of a solid acid catalyst (PPA-SiO2). iosrjournals.org This environmentally benign method offers easy work-up and high efficiency. iosrjournals.org The synthesis of 2-amino-4-aryl-1,3-thiazoles via a modified Hantzsch synthesis has also been effectively carried out using microwave assistance, resulting in high yields and short reaction times. researchgate.net

Catalytic and Metal-Free Synthetic Transformations

The development of catalytic and metal-free synthetic methods is a significant area of research aimed at improving the sustainability of chemical processes. In the synthesis of thiazole sulfonamides, both metal-based and metal-free catalytic systems have been explored.

Ruthenium complexes have been used as catalysts for the synthesis of secondary sulfonamides from alcohols and amines. ekb.eg This "borrowing hydrogen" methodology involves the in-situ generation of an aldehyde and imine, which are then reduced by the catalyst. ekb.eg

More recently, metal-free approaches for the introduction of the primary sulfonamide group into electron-rich aromatic compounds have been reported. rsc.org These methods utilize in situ generated N-sulfonylamine as an active electrophile and proceed under mild conditions, tolerating a variety of functional groups. rsc.org Another innovative metal-free approach involves the use of a CsF-Celite catalyst for chemoselective sulfonylation reactions under solvent-free conditions. ekb.eg

Green Chemistry Principles in Thiazole Sulfonamide Production

The growing emphasis on environmental sustainability has propelled the adoption of green chemistry principles in the synthesis of thiazole sulfonamides. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. Key strategies include microwave-assisted synthesis, the use of eco-friendly catalysts and solvents, and multicomponent reactions.

Microwave irradiation has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. For instance, an environmentally friendly synthesis of Schiff bases from sulfonamides bearing a pyranothiazole moiety has been developed using microwave irradiation in solvent-free conditions with a PPA-SiO2 solid acid catalyst. This method is noted for its easy workup and reduction of chemical waste. Similarly, a rapid, microwave-assisted, one-pot approach for synthesizing 2-aminothiazole derivatives in a solvent-free environment using iodine has been reported, highlighting the efficiency and safety of this technique.

The use of recyclable and non-toxic catalysts is another cornerstone of green synthesis in this field. NiFe2O4 nanoparticles have been effectively used as a reusable catalyst for the one-pot, three-component synthesis of novel thiazole scaffolds in an ethanol:water solvent system. This method avoids hazardous solvents and allows for the easy recovery and reuse of the catalyst. Another green approach involves using SiO₂-supported tungstosilicic acid as a reusable catalyst for the synthesis of thiazole derivatives under ultrasonic irradiation or conventional heating, which also allows for simple catalyst recovery.

Solvent choice is critical in green chemistry. The use of water as a reaction medium is highly desirable due to its non-toxic and environmentally benign nature. A catalyst-free multicomponent domino reaction for synthesizing trisubstituted thiazoles in an aqueous medium under microwave conditions has been developed, offering good yields and no harmful by-products.

Multicomponent reactions (MCRs) represent an efficient and atom-economical strategy. A one-pot, three-component reaction protocol has been described for synthesizing novel thiazole derivatives, which simplifies the synthetic process and reduces waste. These green methodologies are summarized in the table below.

| Green Chemistry Approach | Catalyst/Conditions | Reactants | Product Type | Key Advantages | Reference(s) |

| Microwave-Assisted Synthesis | PPA-SiO2, Solvent-free | Sulfonamides with pyranothiazole, Aromatic aldehydes | Schiff Bases | Environmentally benign, Easy workup, Quick, Safe | |

| Microwave-Assisted Synthesis | Iodine, Solvent-free | Acetophenone, Thiourea | 2-Aminothiazole derivatives | Safer, High yield, Less time, Avoids solvents | |

| Nanoparticle Catalysis | NiFe2O4 nanoparticles, Ethanol:water (1:1) | α-halo carbonyl compound, Thiosemicarbazide, Anhydrides | Thiazole scaffolds | Reusable catalyst, Green solvent system | |

| Solid-Supported Catalyst | SiO₂-supported tungstosilicic acid | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiocarbamide, Benzaldehydes | Thiazole derivatives | Reusable catalyst, Ultrasonic irradiation option | |

| Aqueous Medium Synthesis | Catalyst-free, Microwave | Arylglyoxals, Cyclic 1,3-dicarbonyls, Thioamides | Trisubstituted thiazoles | Catalyst-free, Water medium, Short reaction time |

These examples underscore a clear trend towards more sustainable synthetic routes for producing thiazole sulfonamides, aligning with the core principles of green chemistry to create more efficient and environmentally responsible chemical processes.

Synthesis of Diverse Thiazole Sulfonamide Conjugates and Hybrid Molecules

The versatility of the thiazole sulfonamide scaffold allows for its integration into a wide array of complex molecular architectures, including fused heterocyclic systems, Schiff base derivatives, and metal complexes. These hybridization strategies are employed to explore and modulate the chemical properties of the core structure.

Heterocycle Fused Systems (e.g., thiadiazole, triazole, indole (B1671886), azetidinone, thiazolidinone)

Fusing the thiazole sulfonamide core with other heterocyclic rings is a common strategy to generate novel chemical entities. This molecular hybridization can lead to compounds with unique three-dimensional structures and properties.

Thiadiazole and Triazole Hybrids: The synthesis of 1,3,4-thiadiazole (B1197879) and 1,2,3-triazole conjugates with thiazole sulfonamides has been extensively reported. One approach involves the condensation of a 4-formylphenyl benzenesulfonamide intermediate with thiosemicarbazide to yield a thiosemicarbazone, which is then cyclized with α-haloketones to produce trisubstituted thiazole-1,3,4-thiadiazole conjugates. Another strategy utilizes a "click chemistry" approach—specifically, a Huisgen 1,3-dipolar cycloaddition—to link triazole moieties to imidazo[2,1-b]thiazole (B1210989) structures. Sulfonamide-linked 1,2,3-triazoles have also been synthesized via a multicomponent reaction using a copper(II) catalyst under ultrasound irradiation.

Azetidinone and Thiazolidinone Hybrids: The β-lactam ring of azetidinone and the five-membered ring of thiazolidinone are frequently incorporated into thiazole sulfonamide structures. A series of 4-(3-(2-fluorophenyl)-2-oxo-4-(substituted)arylazetidin-1-yl)-N-(thiazol-2-yl)benzenesulfonamides were synthesized by reacting Schiff bases of sulfathiazole (B1682510) with 2-(4-fluorophenyl)acetyl chloride. Similarly, thiazolidinone derivatives can be prepared from aryl-thioureas and ethyl bromoacetate. The synthesis of sulfonamide derivatives bearing thiazolidinone moieties often starts from Schiff base intermediates which are then cyclized with thioglycolic acid.

Indole Conjugates: Indole-based sulfonamides have been synthesized and evaluated for various biological activities. The synthesis of N-{5-[1-(substituted-phenylsulfonyl)-1H-indol-3-yl]-1,3,4-thiadiazol-2-yl}-substituted-benzenesulfonamide involves creating a hybrid molecule containing both indole and thiadiazole rings fused with a sulfonamide. The synthesis of 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester has also been achieved, highlighting the interest in combining these two heterocyclic systems.

The following table summarizes synthetic approaches to these fused systems.

| Fused Heterocycle | Starting Materials | Key Reaction/Conditions | Product Type | Reference(s) |

| Thiadiazole | 4-formylphenyl benzenesulfonamide, thiosemicarbazide, α-haloketones | Condensation followed by heterocyclization | Trisubstituted thiazole-1,3,4-thiadiazole conjugates | |

| Triazole | Imidazo[2,1-b]thiazole alkyne, azides | Huisgen 1,3-dipolar cycloaddition (Click Chemistry) | Imidazo[2,1-b]thiazole linked triazole conjugates | |

| Azetidinone | Sulfathiazole-derived Schiff bases, 2-(4-fluorophenyl)acetyl chloride | [2+2] cycloaddition | 1,3,4-trisubstituted-2-azetidinone derivatives | |

| Thiazolidinone | Schiff bases of sulfonamides, thioglycolic acid | Cyclocondensation | Thiazolidinone-sulfonamide conjugates | |

| Indole | Indole, oxalyl chloride, L-cysteine methyl ester hydrochloride | Acylation followed by cyclization | Indole-thiazole conjugates |

Schiff Base Derivatives Incorporating Thiazole Sulfonamide Moieties

Schiff bases (imines) derived from thiazole sulfonamides are important synthetic intermediates and a class of compounds in their own right. They are typically formed through the condensation reaction between the primary amino group of a thiazole sulfonamide derivative and an aldehyde or ketone.

A notable green synthesis method involves the condensation of sulfonamides bearing a pyranothiazole ring with various para-substituted aromatic aldehydes. This reaction is carried out under solvent-free conditions using microwave irradiation and a PPA-SiO2 solid acid catalyst, yielding the desired Schiff bases efficiently. In another example, (Z)-4-((2-((4-hydroxybenzylidene)amino)thiazol-4-yl)amino)benzenesulfonamide was synthesized by refluxing 4-((2-aminothiazol-4-yl)amino)benzenesulfonamide with benzaldehyde (B42025) derivatives in absolute ethanol with a catalytic amount of glacial acetic acid. These Schiff bases often serve as precursors for the synthesis of other heterocyclic systems, such as azetidinones.

| Precursor 1 (Amine) | Precursor 2 (Aldehyde) | Catalyst/Solvent | Product | Reference(s) |

| Sulfonamide with pyranothiazole | para-Substituted aromatic aldehydes | PPA-SiO2 / Solvent-free (Microwave) | Thiazole-sulfonamide Schiff base | |

| 4-((2-Aminothiazol-4-yl)amino)benzenesulfonamide | Benzaldehyde derivatives | Glacial acetic acid / Ethanol | (Z)-4-((2-(Arylidene)amino)thiazol-4-yl)amino)benzenesulfonamide | |

| N-(4-(2-aminothiazol-4-yl)phenyl)-4-methylbenzenesulfonamide | Substituted aromatic aldehydes | Glacial acetic acid / Ethanol | Schiff base of N-(4-(2-aminothiazol-4-yl)phenyl)-4-methylbenzenesulfonamide |

Metal Complexation Strategies for Thiazole Sulfonamides (e.g., Ruthenium, Silver Complexes)

The ability of thiazole sulfonamides to act as ligands for metal ions has led to the development of various metal complexes. The nitrogen and sulfur atoms in the thiazole ring, along with the sulfonamide group, provide potential coordination sites.

Silver Complexes: Silver(I) complexes of thiazole-sulfanilamide derivatives have been synthesized and characterized. The structure of silver sulfonamides is highly dependent on the substituent at the amide nitrogen. For a 2-thiazolyl substituent, the sulfonamide exists in the imido form, and the silver ion coordinates to the nitrogen atom of the thiazole ring. The synthesis of a silver complex from a thiazole-sulfanilamide derivative was achieved using silver nitrate, leading to a compound with heightened capacity to impede cellular growth in biological studies.

Ruthenium Complexes: Ruthenium(II) and Ruthenium(III) complexes containing thiazole-based ligands have been prepared and studied. In one study, a series of derivatives of the Ru(III) complex PMRU20 (2-aminothiazolium [trans-RuCl4(2-aminothiazole)2]) were synthesized to investigate their structure-activity relationships. The synthesis of [RuCl2(PPh3)(thz)3] (where thz = 1,3-thiazole) involves the reaction of [RuCl2(PPh3)3] with the thiazole ligand in an alcoholic solution. In this complex, the thiazole ligands are bound to the ruthenium center through the nitrogen atom. Other Ru(II) complexes with mixed ligands, such as diimines and sulfon

Pharmacological Spectrum and Biological Mechanisms of 1,3 Thiazole 2 Sulfonamide

Enzyme Inhibition as a Primary Mode of Action

The biological effects of 1,3-thiazole-2-sulfonamide and its derivatives are predominantly attributed to their potent inhibitory action against several key enzymes. This inhibition disrupts physiological and pathological processes, making these compounds valuable subjects of study in medicinal chemistry. The primary enzymes targeted include carbonic anhydrases, cholinesterases, and urease.

Derivatives of 1,3-thiazole sulfonamide are well-documented as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. researchgate.net These enzymes play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. mdpi.com

A series of novel 1,3-thiazole sulfonamides has been shown to exhibit significant inhibitory properties against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. unifi.it The inhibition potency of these compounds varies across the different isoforms. For instance, some derivatives have demonstrated higher inhibition potential against the cytosolic enzyme hCA I compared to the standard drug Acetazolamide (AAZ), which has a KI of 250 nM. unifi.it The tumor-associated isoform hCA XII has also been a target, with inhibition potencies for some derivatives ranging from 9.3 to 729.6 nM. unifi.it

The physiologically dominant hCA II isoform is often significantly inhibited by sulfonamide derivatives. nih.gov In one study, inhibition constants (Kis) against hCA II ranged from 2.4 to 4515 nM. nih.gov The tumor-associated hCA IX is another important target, with some sulfonamides showing inhibition constants in the range of 9.7 to 7766 nM. nih.gov For hCA XII, the inhibition constants have been observed in the range of 14 to 316 nM. nih.gov

The following table summarizes the inhibitory activity of selected this compound derivatives against various human carbonic anhydrase isoforms.

| Compound | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) |

| Derivative Series 1 | Some > AAZ (250 nM) | - | - | 9.3 - 729.6 nM |

| Derivative Series 2 | 49 - >10,000 nM | 2.4 - 4515 nM | 9.7 - 7766 nM | 14 - 316 nM |

| Acetazolamide (AAZ) | 250 nM | - | - | - |

Data is compiled from multiple studies and represents a range of activities for different derivatives.

The alpha-carbonic anhydrase of Helicobacter pylori (HpαCA) is a crucial enzyme for the survival of this bacterium in the acidic environment of the stomach. researchgate.net Sulfonamide inhibitors of HpαCA have demonstrated anti-H. pylori activity. researchgate.netacs.org The inhibition of HpαCA is considered a potential therapeutic strategy for treating H. pylori infections. acs.org Clinically used sulfonamides, originally designed to target human CAs, generally show lower activity against bacterial CAs like HpαCA. acs.org However, compounds like acetazolamide have shown inhibitory activity against HpαCA with a Ki of 21 nM. acs.org

The inhibitory action of sulfonamides against carbonic anhydrases stems from the binding of the sulfonamide group to the Zn(II) ion located in the enzyme's active site. nih.gov Crystal structures of HpαCA in complex with acetazolamide-related sulfonamides reveal that the mode of binding correlates with their inhibitory activities. researchgate.net This binding mimics the transition state of the CO2 hydration reaction. acs.org Specifically, the two sulfonamide oxygen atoms occupy positions similar to the oxygen atoms of the CO2 substrate, while the zinc-coordinating sulfonamide nitrogen binds at the site of the catalytic water molecule. acs.org

Structural comparisons between human carbonic anhydrase II (hCA II) and HpαCA have identified key differences that could be exploited for designing selective inhibitors. HpαCA possesses an alternative binding site for sulfonamides that is not present in hCA II. researchgate.net Additionally, the hydrophobic pocket that stabilizes the non-polar part of sulfonamide inhibitors in hCA II is replaced by a more open and hydrophilic pocket in HpαCA. researchgate.net These structural distinctions provide a basis for the development of more potent and selective inhibitors targeting the microbial enzyme. researchgate.net

Thiazole-based sulfonamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. nih.govresearchgate.net A series of thiazole-bearing sulfonamide analogs demonstrated good inhibitory potentials against both AChE and BChE. nih.gov

The IC50 values for AChE inhibition for some of these analogs ranged from 0.10 ± 0.05 to 11.40 ± 0.20 µM, which is comparable to the standard drug donepezil (IC50 = 2.16 ± 0.12 µM). nih.gov For BChE, the IC50 values were in the range of 0.20 ± 0.050 to 14.30 ± 0.30 µM, compared to donepezil (IC50 = 4.5 ± 0.11 µM). nih.gov Some thiazole-piperazine sulphonamide hybrids have also shown augmented inhibition of AChE with IC50 values such as 2.52 ± 0.92, 2.99 ± 0.01, and 2.14 ± 0.02 µM, and exhibited strong inhibition selectivity for AChE over BChE. nih.gov

The table below presents the inhibitory activity of selected this compound derivatives against cholinesterases.

| Compound Series | Acetylcholinesterase (IC50) | Butyrylcholinesterase (IC50) | Standard Drug (IC50) |

| Thiazole-bearing sulfonamides | 0.10 - 11.40 µM | 0.20 - 14.30 µM | Donepezil (AChE: 2.16 µM, BChE: 4.5 µM) |

| Thiazole-piperazine sulphonamides | 2.14 - 2.99 µM | - | - |

Data is compiled from multiple studies and represents a range of activities for different derivatives.

Molecular docking studies suggest that these compounds can be optimally placed within the active site of AChE, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS), which is indicative of a mixed type of inhibition. nih.gov

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for some pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a therapeutic strategy to combat infections caused by such bacteria. nih.gov Hydrazine-clubbed 1,3-thiazoles have been identified as potent urease inhibitors. nih.gov In one study, all tested compounds of this class showed strong urease inhibition, with IC50 values ranging from 110 to 440 nM, which were more potent than the standard inhibitor thiourea (B124793) (IC50 = 490 ± 10 nM). nih.gov

Another study on new sulfonamide-1,2,3-triazole-acetamide derivatives also reported potent urease inhibitory activity. nih.gov All the synthesized compounds in this series, with IC50 values less than 4.53 µM, were more potent than thiourea (IC50 = 23.76 µM). nih.gov The most potent compound in this series had an IC50 value of 0.12 µM, making it 198 times more potent than thiourea. nih.gov

The following table summarizes the urease inhibitory activity of selected this compound derivatives.

| Compound Series | Urease (IC50) | Standard Drug (IC50) |

| Hydrazine-clubbed 1,3-thiazoles | 110 - 440 nM | Thiourea (490 nM) |

| Sulfonamide-1,2,3-triazole-acetamides | 0.12 - 4.53 µM | Thiourea (23.76 µM) |

Data is compiled from multiple studies and represents a range of activities for different derivatives.

Molecular docking studies have been employed to understand the possible binding interactions between these thiazole (B1198619) derivatives and the active site of the urease enzyme, which have supported the in vitro biological activity results. nih.gov

Kinase Inhibition

The this compound scaffold has been identified as a valuable pharmacophore in the design of kinase inhibitors. These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.

Derivatives of 1,3,4-thiadiazole (B1197879) have been investigated as potential inhibitors of phosphoinositide 3-kinases (PI3Ks), which are key regulators of cellular functions and are targeted by various bacterial pathogens. nih.gov The p110γ subunit, in particular, is a crucial component of immune signaling and is considered a therapeutic target for its immunomodulatory properties in inflammatory diseases and cancer. nih.gov Research into 4,5-bisthiazole scaffolds has led to the development of selective PI3Kα inhibitors. mdpi.com Optimal inhibitory activity was observed in compounds where the amide group was substituted with a cis-3-methylproline amide residue and the second position of the thiazole ring contained a quaternary alkyl residue. mdpi.com

A derivative, 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide, has been identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (CDK5). nih.gov X-ray crystallography has revealed that this compound binds to the hinge region of the kinase, a critical area for its enzymatic activity, through an unusual interaction mediated by a water molecule. nih.gov The introduction of polar groups, such as sulfonamides, at the para position of aryl groups in other series of CDK inhibitors has been shown to have dramatic effects on their potency and selectivity for CDK2. acs.org

Glycosidase Inhibition (e.g., α-Glucosidase)

Thiazole-sulfonamide derivatives have emerged as significant inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia, a key factor in diabetes mellitus. nih.gov Various synthesized series of these derivatives have shown inhibitory activity superior to that of acarbose, a commercially available drug. nih.govbohrium.com

For instance, a series of novel soritin sulfonamide derivatives demonstrated IC50 values ranging from 3.81 ± 1.67 μM to 265.40 ± 1.58 μM, significantly lower than that of acarbose (2187.00 ± 1.25 μM). nih.gov Similarly, thiazole-benzamide derivatives also exhibited potent α-glucosidase inhibitory activity, with IC50 values ranging from 12.18 ± 0.08 to 79.34 ± 1.30 μM. bohrium.com Furthermore, 1,3,4-thiadiazole derivatives have also been identified as potent α-glucosidase inhibitors, with one derivative showing an IC50 value of 3.66 mM, which is nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). nih.gov

| Compound Series | Reported IC50 Value | Reference Compound | Reference IC50 Value |

|---|---|---|---|

| Soritin Sulfonamide Derivatives | 3.81 ± 1.67 μM to 265.40 ± 1.58 μM | Acarbose | 2187.00 ± 1.25 μM |

| Thiazole-Benzamide Derivatives | 12.18 ± 0.08 μM to 79.34 ± 1.30 μM | Acarbose | 774.69 ± 11.65 μM |

| 1,3,4-Thiadiazole Derivatives | 3.66 mM | Acarbose | 13.88 mM |

Antimicrobial Efficacy

The thiazole ring is an important structural component in many compounds exhibiting a wide range of biological activities, including antimicrobial effects. nih.govglobalresearchonline.net The incorporation of a sulfonamide moiety can further enhance this activity, as sulfonamides are known to act as competitive inhibitors of microbial enzymes involved in folate biosynthesis. nih.gov

Antibacterial Activity Spectrum

Compounds combining thiazole and sulfonamide moieties have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.org The antimicrobial potential of these scaffolds has been evaluated against a variety of bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. nih.govmdpi.com The versatility of the thiazole scaffold allows for the synthesis of a diverse range of derivatives with significant antibacterial properties. ekb.eg

Thiazole-sulfonamide derivatives have shown notable efficacy against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govrsc.org In one study, an isopropyl-substituted derivative of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide displayed a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus. rsc.org

Another study on synthetic thiazole compounds confirmed their potent antimicrobial activity against clinically prevalent strains of community-acquired MRSA (CA-MRSA). The lead thiazole compound in this study exhibited an MIC value of 1.3 μg/mL against all six drug-resistant staphylococcal strains tested. purdue.edu Other derivatives, such as those of 1,3-thiazole and benzo[d]thiazole, have also been evaluated, with some showing MICs in the range of 125–150 μg/mL against MRSA. nih.gov

| Compound/Derivative Series | Bacterial Strain | Reported MIC Value |

|---|---|---|

| Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | 3.9 μg/mL |

| Lead Thiazole Compound | Drug-resistant S. aureus strains | 1.3 μg/mL |

| 1,3-Thiazole Derivative (Compound 12) | Methicillin-resistant S. aureus (MRSA) | 125–150 μg/mL |

Activity Against Gram-Negative Pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa)

Derivatives of this compound have been investigated for their efficacy against Gram-negative bacteria, demonstrating a variable spectrum of activity. Studies on novel thiazole derivatives have shown antibacterial action against Escherichia coli and Pseudomonas aeruginosa. biointerfaceresearch.comekb.eg For instance, a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives displayed potent activity against several Gram-negative and Gram-positive bacteria. rsc.org However, some of these compounds exert no activity against E. coli at lower micromolar concentrations, a feature attributed to potential resistance mechanisms within the bacterium. rsc.org The antibacterial efficacy of these compounds can be influenced by their specific structural modifications. For example, in one study, a derivative featuring a phenylphthalazine substituent showed the best activity against E. coli among the tested compounds. nih.gov Another series of 1,3-thiazole derivatives showed that a compound with a 4-hydroxyphenyl group at the 2-position of the thiazole ring had moderate activity against E. coli. nih.gov The combination of the thiazole ring with other heterocyclic systems, such as pyrazole (B372694), has also been explored to enhance antibacterial properties against pathogens like P. aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected Thiazole Derivatives Against Gram-Negative Bacteria

| Compound Type | Target Organism | Activity/Observation | Reference |

|---|---|---|---|

| N-(thiazol-2-yl)benzenesulfonamide derivative | E. coli | No activity at lower micromolar concentrations. rsc.org | rsc.org |

| Phenylphthalazine-thiazole derivative | E. coli | Exhibited the best activity among tested compounds with MIC/MBC at 0.17/0.23 mg/mL. nih.gov | nih.gov |

| 2-phenyl-1,3-thiazole derivative | E. coli | Exhibited a Minimum Inhibitory Concentration (MIC) of 125–150 μg/mL. nih.gov | nih.gov |

| Pyrazole-thiazole-sulfonamide derivative | P. aeruginosa | Showed antibacterial potency with an inhibition zone of 10 mm. nih.gov | nih.gov |

Studies on Multidrug-Resistant Bacterial Strains

The emergence of multidrug-resistant (MDR) bacteria presents a significant challenge to public health, prompting research into novel antimicrobial agents such as this compound derivatives. Certain synthesized thiazole derivatives have demonstrated potential against resistant strains. In one study, specific heteroaryl (aryl) thiazole compounds were tested against methicillin-resistant Staphylococcus aureus (MRSA), resistant P. aeruginosa, and resistant E. coli, showing higher potential than the reference drug ampicillin. nih.gov Another investigation focused on 1,3-thiazole and benzo[d]thiazole derivatives, which were evaluated against MRSA, showing that some compounds displayed significant antibacterial activity. nih.gov These findings underscore the potential of the thiazole scaffold in developing new agents to combat drug-resistant infections.

Molecular Basis of Antibacterial Action (e.g., Dihydropteroate (B1496061) Synthetase Pathway)

The antibacterial mechanism of sulfonamide-based compounds, including thiazole derivatives, is often attributed to their role as competitive inhibitors of dihydropteroate synthase (DHPS). rsc.org This enzyme is crucial in the bacterial folic acid synthesis pathway. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), these sulfonamide compounds block the synthesis of dihydrofolic acid, a precursor for DNA, RNA, and protein synthesis, ultimately leading to a bacteriostatic effect. rsc.org The inactivity of some N-(thiazol-2-yl)benzenesulfonamide derivatives against E. coli has been linked to the presence of a sulfonamide-resistant dihydropteroate synthase enzyme in the bacterium. rsc.org This highlights that the efficacy of these compounds is directly tied to their interaction with specific targets within the folate biosynthesis pathway.

Antifungal Properties Against Diverse Fungal Species

Thiazole and its sulfonamide derivatives have demonstrated a broad spectrum of antifungal activities. nih.govmdpi.com A series of sulfonamide-1,2,4-triazole and 1,3,4-thiadiazole derivatives showed significant antifungal effects against various micromycetes, with activity comparable to the commercial fungicide bifonazole. nih.govscispace.com Studies have shown that the antifungal potency of these compounds can be significant, with some derivatives exhibiting low Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values. nih.gov For example, one study found that the best antifungal activity was achieved with a derivative having an MIC range of 0.08–0.23 mg/mL and an MFC range of 0.11–0.47 mg/mL. nih.gov Another series of 1,3-thiazole derivatives was tested against the fungal strain Aspergillus niger, with some compounds showing notable activity at concentrations of 125–200 μg/mL. nih.gov The mechanism of antifungal action for some thiazole-related compounds is believed to involve the inhibition of the enzyme cytochrome P450 14-alpha-demethylase, which is essential for fungal cell membrane synthesis. researchgate.net

Table 2: Antifungal Activity of Selected Thiazole-Sulfonamide Derivatives

| Compound Series | Fungal Species | Activity (MIC/MFC) | Reference |

|---|---|---|---|

| Sulfonamide-1,2,4-triazole & 1,3,4-thiadiazole derivatives | Various micromycetes | Significant activity, comparable to bifonazole. nih.gov | nih.gov |

| Heteroaryl (aryl) thiazole derivatives | Various fungi | MIC: 0.06–0.47 mg/mL; MFC: 0.11–0.94 mg/mL. nih.gov | nih.gov |

| 2-phenyl-1,3-thiazole derivative | Aspergillus niger | MIC: 125–150 μg/mL. nih.gov | nih.gov |

| 4-phenyl-1,3-thiazole derivatives | Candida albicans | Promising inhibitory activity with MIC values of 3.9-7.81 μg/mL. mdpi.com | mdpi.com |

Antitubercular and Antimalarial Investigations

The therapeutic potential of thiazole-sulfonamides extends to parasitic diseases, with notable investigations into their antimalarial properties. Derivatives of 1,3,4-thiadiazole-2-sulfonamide have been identified as excellent inhibitors of the Plasmodium falciparum carbonic anhydrase (pfCA), a crucial enzyme for the parasite's survival. nih.gov This inhibition of pfCA presents a different mechanism of action compared to current antimalarial drugs. nih.gov Studies on a library of sulfonamide compounds revealed that 1,3,4-thiadiazole and 1,3,4-thiadiazoline-2-sulfonamide derivatives inhibited pfCA with inhibition constants (Kᵢ) in the low micromolar range (0.192–6.867 μM). nih.gov Furthermore, high-throughput screening of large compound libraries has identified primary sulfonamides with antiplasmodial potential. nih.gov One investigation of 31 primary sulfonamide compounds found that 14 had submicromolar activity against P. falciparum (IC₅₀ 0.16–0.89 μM). nih.gov Thiazole hydrazine derivatives have also been screened, showing moderate to good antimalarial activity, with one compound exhibiting a promising IC₅₀ value close to that of the standard drug quinine. nanobioletters.com

Anticancer and Antiproliferative Activities

Derivatives of thiazole-sulfonamide are a significant class of compounds being explored for their anticancer properties. These molecules have been shown to inhibit tumor cell growth through various mechanisms. researchgate.netnih.gov One of the key targets for sulfonamide-based anticancer agents is the zinc enzyme carbonic anhydrase (CA), particularly isoforms like CA IX, CA XII, and CA XIV, which are predominantly found in tumor cell membranes. researchgate.netnih.gov Inhibition of these enzymes is a promising strategy in chemotherapy. nih.gov The thiazole ring itself is a versatile framework found in numerous bioactive compounds and approved drugs, recognized for its ability to interact with biological targets like protein kinases, making it a favored structural motif in the design of anticancer agents. researchgate.netnih.gov

Cytotoxicity Against Various Cancer Cell Lines (e.g., Renal, Ovarian, Breast, Lung, Hepatic Carcinomas)

Thiazole-2-sulfonamide derivatives have demonstrated significant in vitro cytotoxicity against a wide array of human cancer cell lines. Derivatives of 1,3,4-thiadiazole-2-sulfonamide have shown efficacy as tumor cell growth inhibitors with GI₅₀ (50% growth inhibition) values typically in the range of 0.1-30 μM against leukemia, non-small cell lung, ovarian, melanoma, colon, CNS, renal, prostate, and breast cancer cell lines. researchgate.net

Specific research highlights include:

Ovarian Cancer: Certain 1,3,4-thiadiazole-2-sulfonamide derivatives showed high activity against OVCAR-4 ovarian cancer cells, with GI₅₀ values between 100-500 nM. researchgate.net

Breast Cancer: Numerous studies have confirmed the antiproliferative activity of thiazole derivatives against breast cancer cell lines such as MCF-7 and MDA-MB-231. mdpi.comnih.govnih.gov One compound exhibited a potent IC₅₀ of 5.73 μM against MCF-7 cells. mdpi.comnih.gov Another study reported a thiazole-sulfanilamide derivative with an IC₅₀ of 18.53 µg/ml against MCF-7 cells, comparable to cisplatin. nih.gov

Lung Cancer: A novel thiazole-chalcone/sulfonamide hybrid showed potent activity against the A549 lung cancer cell line. citeab.com

Renal Cancer: The same hybrid compound was also effective against the 786-O renal cancer cell line. citeab.com

Hepatic Carcinoma: New pyrazoline-based 1,3,4-thiadiazoles were evaluated against the human liver cancer cell line (HepG-2), with some showing significant anticancer activity. nih.gov

Table 3: Cytotoxic Activity of Selected Thiazole-Sulfonamide Derivatives Against Various Cancer Cell Lines

| Compound Type | Cancer Cell Line | Cell Line Type | Activity Metric (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole-2-sulfonamide derivative | OVCAR-4 | Ovarian | 100-500 nM (GI₅₀) | researchgate.net |

| 1,3,4-Thiadiazole-2-sulfonamide derivative | Various | Renal, Breast, Lung | 0.1-30 μM (GI₅₀) | researchgate.net |

| 1,3,4-Thiadiazole bis-sulfonamide | HCT116, H460, MCF-7 | Colon, Lung, Breast | 0.74–10.0 μg/mL (GI₅₀) | nih.gov |

| 1,3-Thiazole derivative (Compound 4) | MCF-7 | Breast | 5.73 µM (IC₅₀) | mdpi.comnih.gov |

| 1,3-Thiazole derivative (Compound 4) | MDA-MB-231 | Breast | 12.15 µM (IC₅₀) | mdpi.comnih.gov |

| Thiazole-sulfanilamide derivative (M5) | MCF-7 | Breast | 18.53 µg/ml (IC₅₀) | nih.gov |

| Thiazole-phthalimide derivative (5b) | MCF-7 | Breast | 0.2 µM (IC₅₀) | nih.gov |

| Thiazole-chalcone/sulfonamide hybrid (Compound 7) | HT-29 | Colon | 0.98 μM (IC₅₀) | citeab.com |

| Thiazole-chalcone/sulfonamide hybrid (Compound 7) | A549 | Lung | Potent activity | citeab.com |

| Thiazole-chalcone/sulfonamide hybrid (Compound 7) | 786-O | Renal | Potent activity | citeab.com |

Cellular and Molecular Mechanisms of Action

The biological activity of this compound derivatives is underpinned by their interactions at the cellular and molecular level. Research has pointed to several key mechanisms, including interactions with genetic material, modulation of blood vessel formation, and regulation of the cell division cycle.

DNA Interaction: Certain sulfonamide derivatives have demonstrated the ability to bind to DNA. nih.gov Experimental and theoretical studies on sulfonamide derivatives containing a thaizaole(3,4-d)isoxazole fused ring system have shown that these compounds can interact with DNA through a combination of intercalation and groove binding. nih.gov For instance, one derivative, YM-1, was identified as a particularly effective DNA binder. nih.gov This interaction is significant as compounds with strong DNA binding capabilities are often investigated for their potential as anticancer agents. nih.gov

Angiogenesis Modulation: Angiogenesis, the formation of new blood vessels, is a critical process in tumor development. nih.gov Thiazole-containing compounds have been identified as inhibitors of this process. nih.govresearchgate.net Specifically, tricyclic thiazoleamine derivatives were found to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC), a key step in angiogenesis. nih.gov Further investigation into a novel set of 1,3-thiazole derivatives revealed that their cytotoxic activity against breast cancer cells is associated with the inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com VEGFR-2 is a key receptor in modulating tumor angiogenesis. mdpi.com For example, one potent compound from this series demonstrated significant inhibitory activity against VEGFR-2 with an IC50 value of 0.093 µM. mdpi.com

Cell Cycle Regulation: The ability to control the cell cycle is a hallmark of many therapeutic agents, particularly in oncology. Derivatives of the 1,3-thiazole scaffold have been shown to induce cell cycle arrest. mdpi.com In studies on MCF-7 breast cancer cells, a potent 1,3-thiazole derivative was found to cause cell cycle arrest at the G1 stage, while also decreasing the population of cells in the G2/M phase. mdpi.com This aligns with previous research indicating that 1,3-thiazoles can induce cell cycle arrest in other cancer cell lines, such as HepG2, at the S and pre-G1 phases. mdpi.com

Modulation of Intracellular Signaling Pathways

The influence of this compound and related structures extends to the intricate network of intracellular signaling that governs cell fate. A key pathway implicated is the Akt/mTOR signaling cascade, which is central to regulating cell growth, proliferation, and survival.

Akt/mTOR Phosphorylation: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling route for cell survival and growth. nih.govembopress.org Akt, a serine/threonine kinase, is activated through phosphorylation at two key sites, Thr308 and Ser473. nih.govembopress.orgresearchgate.net The mammalian target of rapamycin (mTOR) is involved in this process, particularly as part of the mTORC2 complex which phosphorylates Akt at Ser473, leading to its full activation. embopress.orgresearchgate.netnih.govmdpi.com Activated Akt then proceeds to phosphorylate a variety of downstream targets that promote proliferation and survival. nih.govembopress.org Sulfonamide-based compounds have been developed as inhibitors that specifically target the pleckstrin homology (PH) domain of Akt. nih.gov By binding to the PH domain, these inhibitors can disrupt the signaling pathway, preventing the recruitment of Akt to the cell membrane and its subsequent activation, thereby inducing apoptosis in cancer cells. nih.gov This disruption highlights the potential of sulfonamides to modulate the Akt/mTOR pathway, a critical target in cancer drug discovery. nih.gov

Antioxidant Potentials

Thiazole and sulfonamide scaffolds are recognized for their bioactive properties, including their potential to counteract oxidative stress. nih.gov Derivatives of this compound have been synthesized and evaluated for their antioxidant capabilities through various in vitro assays.

Radical Scavenging Capacities

A primary mechanism of antioxidant action is the ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate this capacity, where the compound's ability to donate a hydrogen atom or electron to the stable DPPH radical is measured. nih.govnih.gov

A series of 2-aminothiazole (B372263) sulfonamide derivatives were tested for their radical scavenging activity. nih.gov Most of the synthesized compounds showed improved radical scavenging activities compared to the parent 2-aminothiazole. nih.gov Notably, compound 8 (4-chloro-N-(thiazol-2-yl)benzenesulfonamide) exhibited the highest DPPH activity, with 90.09% inhibition at a concentration of 300 μg/mL and an IC50 value of 109.73 µM. nih.gov Another compound, 10 (3-nitro-N-(thiazol-2-yl)benzenesulfonamide), also showed significant activity with 70.29% inhibition. nih.gov Similarly, studies on other thiazole derivatives have demonstrated potent free radical scavenging potential, with some compounds showing stronger activity than the standard antioxidant Trolox. plos.org

| Compound | Substituent | % DPPH Inhibition (at 300 µg/mL) nih.gov | IC50 (µM) nih.gov |

| 8 | p-Cl | 90.09% | 109.73 |

| 10 | m-NO2 | 70.29% | 484.25 |

| 12 | 2,3,5,6-tetraCH3 | 41.97% | - |

| 6 | p-NO2 | 33.96% | - |

| 5 | p-OCH3 | 33.33% | - |

| 2-AT (parent) | - | 11.03% | - |

| α-tocopherol | - | - | 8.20 |

This table is interactive. You can sort and filter the data.

Enzymatic Antioxidant Mimicry

Beyond direct radical scavenging, some compounds can mimic the function of natural antioxidant enzymes, such as superoxide dismutase (SOD). SOD enzymes are a crucial part of the body's defense against oxidative damage, catalyzing the dismutation of the superoxide radical. mdpi.comresearchgate.netnih.gov Low molecular weight compounds that mimic SOD activity are of significant interest as they may offer advantages over natural enzymes, such as better stability and cell permeability. researchgate.net

The SOD-mimic activity of 2-aminothiazole sulfonamide derivatives has been investigated. nih.gov All tested compounds, with one exception, displayed some level of SOD-mimic activity. nih.gov The most promising results were again seen with compound 8 (p-Cl), which demonstrated the highest activity at 99.02%, and compound 10 (m-NO2) with 92.05% activity. nih.gov Several other derivatives also exhibited SOD-mimic activity greater than 50%. nih.gov

| Compound | Substituent | % SOD-mimic Activity (at 300 µg/mL) nih.gov |

| 8 | p-Cl | 99.02% |

| 10 | m-NO2 | 92.05% |

| 12 | 2,3,5,6-tetraCH3 | 69.31% |

| 6 | p-NO2 | 64.14% |

| 9 | p-acetyl | 50.54% |

| 2-AT (parent) | - | 65.63% |

This table is interactive. You can sort and filter the data.

Anti-inflammatory Activities and Immune Response Modulation

Both thiazole and sulfonamide moieties are considered "privileged scaffolds" in drug discovery and are present in compounds with a wide array of biological activities, including anti-inflammatory effects. nih.govmdpi.com The 2-aminothiazole derivatives, in particular, have been noted for their anti-inflammatory activities. nih.gov The synthesis of new compounds combining these heterocyclic systems, such as thiadiazole linked pyrazole benzene (B151609) sulfonamides, has been pursued to develop potent anti-inflammatory agents that may act as cyclooxygenase (COX) inhibitors. researchgate.net

Neuropharmacological Activities

Derivatives of thiazole sulfonamide have shown potential as neuroprotective agents. nih.gov In a study investigating treatments for Parkinson's disease models, a series of multifunctional thiazole sulfonamides were evaluated for their ability to protect against 6-hydroxydopamine (6-OHDA)-induced damage in human neuronal SH-SY5Y cells. nih.gov

Pretreatment with specific novel synthetic hybrids significantly improved cell viability, reduced cellular damage, prevented mitochondrial dysfunction, and mitigated intracellular oxidative stress. nih.gov The mechanism of this neuroprotection was linked to their interaction with and activation of sirtuin 1 (SIRT1), suggesting an influence on downstream cascades relevant to Parkinson's disease. nih.gov Furthermore, in silico analysis indicated that these compounds possess drug-like properties and are capable of being distributed into the central nervous system. nih.gov These findings position neuroprotective thiazole sulfonamides as promising candidates for further development in the context of neurodegenerative disorders. nih.gov

Therapeutic Potential in Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's Disease)

The 1,3-thiazole scaffold is a key component in the design of novel therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govresearchgate.net The prevalence of these age-related disorders is increasing, and current treatments often only provide symptomatic relief. nih.gov This has spurred research into new, more effective compounds with fewer side effects. nih.gov Thiazole-sulfonamide derivatives have emerged as promising candidates due to their diverse biological activities, including antioxidant and neuroprotective effects. nih.gov

In the context of Alzheimer's disease, a primary pathological feature is the hydrolysis of acetylcholine by acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to a deficit of this crucial neurotransmitter. mdpi.com Research has focused on developing thiazole-bearing sulfonamide analogs as inhibitors of these enzymes. A study on a series of twenty-one such analogs demonstrated significant inhibitory potential against both AChE and BuChE. mdpi.com Several of these synthesized compounds showed greater potency than the standard drug, donepezil. mdpi.com The structure-activity relationship established in these studies indicates that the inhibitory activity is highly dependent on the nature and position of substituents on the phenyl rings of the sulfonamide moiety. mdpi.com

For Parkinson's disease, which is characterized by the progressive loss of dopaminergic neurons, thiazole sulfonamides have been investigated for their neuroprotective capabilities. nih.govrsc.org Dopamine analogs that incorporate a sulfonamide group have shown potential as anti-Alzheimer's agents, and bis-sulfonamides are being explored as potential treatments for Parkinson's disease through their action on the NAD-dependent deacetylase SIRT1. nih.gov

Table 1: Inhibitory Activity of Thiazole-Sulfonamide Analogs against Cholinesterase Enzymes This table is interactive. You can sort and filter the data.

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| Analog 1 | 0.10 ± 0.05 | 0.20 ± 0.050 |

| Donepezil (Standard) | 2.16 ± 0.12 | 4.5 ± 0.11 |

| Range for 21 Analogs | 0.10 - 11.40 | 0.20 - 14.30 |

| Data sourced from a study on twenty-one synthesized thiazole-bearing sulfonamide analogs. mdpi.com |

Neuroprotective Effects in Parkinsonian Models (e.g., 6-OHDA-induced neuronal damage)

The neuroprotective effects of this compound derivatives have been specifically demonstrated in preclinical models of Parkinson's disease. A common method to simulate the disease in vitro involves using the neurotoxin 6-hydroxydopamine (6-OHDA) to induce damage in neuronal cell lines, such as the human SH-SY5Y cells. nih.govrsc.orgresearchgate.net 6-OHDA selectively destroys dopaminergic neurons by generating oxidative stress and impairing mitochondrial function, leading to cell death. nih.govfrontiersin.org

In studies using this model, pretreatment with certain novel thiazole sulfonamide hybrids significantly counteracted the toxic effects of 6-OHDA. nih.govrsc.org These compounds were shown to:

Improve cell viability: Pretreatment with specific thiazole sulfonamides at concentrations as low as 1 μM resulted in a considerable recovery in the viability of 6-OHDA-treated SH-SY5Y cells. nih.gov

Reduce cell membrane damage: A significant indicator of cell damage is the leakage of the enzyme lactate (B86563) dehydrogenase (LDH). Cells exposed to 6-OHDA showed increased LDH leakage, whereas pretreatment with the thiazole sulfonamide derivatives kept LDH levels comparable to the control group. nih.gov

Mitigate oxidative stress: Oxidative stress is a key mechanism of 6-OHDA-induced cell death. The thiazole sulfonamide compounds demonstrated antioxidant properties by significantly reducing the intracellular production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). nih.gov

Prevent mitochondrial dysfunction: The neurotoxin 6-OHDA disrupts the mitochondrial membrane potential (MMP). Pretreatment with the thiazole sulfonamides was found to protect against this mitochondrial dysfunction. nih.gov

A key molecular mechanism underlying these neuroprotective effects appears to be the activation of sirtuin 1 (SIRT1), a NAD-dependent deacetylase. nih.govrsc.org Exposure to 6-OHDA was found to reduce SIRT1 activity, while pretreatment with the thiazole sulfonamide compounds maintained its activity at near-normal levels. nih.gov Activation of SIRT1 is a promising strategy for neuroprotection in neurodegenerative diseases. frontiersin.org

Table 2: Effects of Thiazole Sulfonamides on 6-OHDA-Treated SH-SY5Y Cells This table is interactive. You can sort and filter the data.

| Parameter Measured | Effect of 6-OHDA Alone | Effect of Pretreatment with Thiazole Sulfonamides |

| Cell Viability | Significantly reduced | Considerably recovered |

| LDH Leakage | Significantly increased | Reduced to near-control levels |

| Intracellular ROS | Increased | Significantly reduced |

| Mitochondrial Function | Disrupted | Protected from dysfunction |

| SIRT1 Activity | Considerably reduced | Maintained at high range |

| Findings are based on in vitro studies using the 6-OHDA-induced Parkinsonian model. nih.gov |

Anticonvulsant Properties

The thiazole ring is a structural component of various compounds exhibiting a broad range of pharmacological activities, including anticonvulsant effects. nih.govresearchgate.net The search for safer and more potent anti-epileptic drugs has led researchers to explore various heterocyclic compounds, including derivatives of thiazole and the related thiadiazole sulfonamides. nih.govnih.gov

Studies on novel benzothiazole sulfonamide derivatives, which couple a benzothiazole moiety to a sulfonamide group, have identified compounds with significant anticonvulsant activity in the maximal electroshock (MES) model in mice. nih.gov The potency of these compounds was found to be influenced by the substitution pattern on the benzene sulfonamide ring, with certain halogenated derivatives showing the most promising results. nih.gov

Similarly, various 1,3,4-thiadiazole-2-sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant potential. nih.gov In some cases, compounds containing specific substitutions, such as halo or nitro groups, displayed potent anticonvulsant activity in both the MES and pentylenetetrazole (PTZ) induced seizure models. nih.govfrontiersin.org These findings highlight the potential of the broader thiazole and thiadiazole sulfonamide scaffold in the development of new antiepileptic agents. nih.govnih.gov

Structure Activity Relationship Sar Elucidation of 1,3 Thiazole 2 Sulfonamide Derivatives

Correlations Between Substituent Patterns and Biological Efficacy

The nature and position of substituents on the thiazole (B1198619) ring and the sulfonamide moiety significantly modulate the biological activity of these derivatives. Systematic modifications have revealed distinct patterns correlating structural changes with efficacy against various targets, including microbes and enzymes like carbonic anhydrase (CA) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Research indicates that the introduction of a larger hydrophobic substituent at the amino group of the thiazole core, such as replacing a cyclopentyl with a cyclohexyl group, leads to a marked increase in the potency of 11β-HSD1 inhibitors mdpi.com. Furthermore, the length of alkyl chains attached to the thiazole ring influences activity; for instance, increasing the length of a straight aliphatic chain at the 5-position can gradually enhance enzyme inhibition, suggesting that longer substituents may promote stronger ligand-enzyme binding affinity mdpi.com. Conversely, the smallest substituents, like a methyl group, can lead to a significant decrease in activity mdpi.com.

The following table summarizes the observed effects of various substituents on the biological activity of thiazole-sulfonamide derivatives.

| Scaffold/Position | Substituent | Observed Biological Effect | Target/Activity |

| Thiazole Ring (Position 4) | p-Bromophenyl | Increased activity | Antifungal, Antituberculosis mdpi.com |

| Thiazole Ring (Position 4) | Lipophilic groups | Generally improved results | Antimicrobial nih.gov |

| Thiazole Ring (Position 5) | Increasing alkyl chain length | Increased inhibition | 11β-HSD1 Inhibition mdpi.com |

| Thiazole Ring (Position 5) | Ethyl carboxylate | Slightly decreased activity | Antimicrobial mdpi.com |

| Amino Group | Cyclohexyl (vs. Cyclopentyl) | Increased potency | 11β-HSD1 Inhibition mdpi.com |

| General Scaffold | Additional Sulfonamide Group | Increased activity | Antibacterial mdpi.comnih.gov |

Identification of Essential Structural Motifs for Potency and Selectivity

Certain structural motifs are consistently found in the most potent and selective 1,3-thiazole-2-sulfonamide derivatives, highlighting their importance as pharmacophoric features.

For other targets, different motifs become essential. The 2-aminothiazole (B372263) moiety, for example, is a key feature for DNA gyrase inhibition, as it contains an acceptor-donor interaction pattern that is a fundamental requirement for this activity nih.gov. In the development of tubulin inhibitors, a phenyl ring with a para-substituted sulfonamide group was found to significantly enhance polar interactions within the colchicine-binding site, thereby improving inhibitory potency nih.gov. The strategic placement of linkers, such as an alkanamido group, can also be crucial, providing conformational flexibility that may be vital for effective membrane permeability and bioavailability researchgate.net.

Ligand-Receptor Binding Interactions and Active Site Mapping

The therapeutic effect of this compound derivatives is initiated by their precise interaction with the active site of a target protein. Understanding these binding events at a molecular level, including zinc ion coordination, hydrogen bonding, and hydrophobic contacts, is paramount for rational drug design.

Carbonic anhydrase (CA) is a zinc-containing metalloenzyme and a primary target for many sulfonamide-based inhibitors. The inhibition mechanism is critically dependent on the coordination of the sulfonamide group with the catalytic Zn(II) ion located deep within the enzyme's active site nih.gov.

Overwhelming X-ray crystallographic evidence shows that these inhibitors bind to the zinc ion in their deprotonated, anionic form (R-SO₂NH⁻) nih.gov. The zinc ion in the active site is held in a tetrahedral geometry by three conserved histidine residues nih.gov. The deprotonated nitrogen atom of the sulfonamide displaces the zinc-bound water molecule/hydroxide ion and coordinates directly to the Zn(II) ion, occupying the fourth coordination site nih.govnih.gov. This interaction is a hallmark of sulfonamide-based CA inhibitors and forms the primary anchor for the inhibitor within the active site researchgate.net. The stability of this inhibitor-enzyme adduct is further enhanced by a hydrogen bond formed between the zinc-coordinated sulfonamide nitrogen and the hydroxyl group of the highly conserved Thr199 residue nih.gov.

The two oxygen atoms of the sulfonyl (-SO₂-) group are potent hydrogen bond acceptors. They frequently form hydrogen bonds with the backbone amide protons of active site residues, such as His119 and Thr200 in CA IX, which further stabilizes the inhibitor-enzyme complex nih.gov. The thiazole ring and its various substituents extend away from the zinc ion and can form numerous van der Waals and hydrophobic interactions with nonpolar residues in the active site cavity nih.govnih.gov. The specific pattern of these secondary interactions often determines the inhibitor's selectivity for different CA isozymes, as the residues in these regions are more variable among isoforms nih.gov.

For instance, in the inhibition of 11β-HSD1, large hydrophobic groups attached to the thiazole scaffold are crucial for activity, indicating the importance of hydrophobic interactions within the binding pocket mdpi.com. Similarly, in DNA gyrase inhibitors, the 2-aminothiazole portion can establish key hydrogen bonds with residues like Arg136, contributing significantly to binding nih.gov.

Impact of Stereochemistry and Conformational Preferences on Activity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of bonds (conformation) in this compound derivatives can have a profound impact on their biological activity.

The specific spatial orientation of substituents can determine how well a molecule fits into the constrained environment of a protein's active site. Studies on related thiazole derivatives have shown that different stereoisomers (e.g., R- and S-enantiomers) can exhibit distinct biological activities and binding affinities mdpi.com. Although enantiomers may adopt very similar binding poses, subtle differences in their interaction patterns can lead to significant variations in potency mdpi.com.

Crystal Structure Analysis of Ligand-Protein Complexes

X-ray crystallography provides the most definitive and high-resolution insight into the binding mode of an inhibitor within its target protein's active site. The analysis of ligand-protein complex crystal structures is an invaluable tool in drug discovery, confirming binding hypotheses and guiding further optimization.

Crystal structures of various sulfonamides in complex with carbonic anhydrase have unequivocally confirmed the binding mode described previously, showing the direct coordination of the deprotonated sulfonamide nitrogen to the active site zinc ion nih.govrsc.org. For example, the high-resolution crystal structure of the CA II-indapamide adduct detailed the precise interactions of this diuretic drug with the enzyme rsc.org.

Beyond CA, crystallographic studies have been instrumental in understanding the SAR of thiazole derivatives against other targets. The crystal structure of a thiazole-based inhibitor bound to the GyrB active site of Staphylococcus aureus allowed for the identification of the specific structural features responsible for its interactions with the enzyme, which guided the subsequent synthesis of more potent analogues nih.gov. X-ray diffraction is also used to unambiguously determine the stereochemistry (e.g., Z or E configuration) of substituents and to analyze intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice and can provide insights into potential protein-ligand interactions scielo.br.

Computational Chemistry and in Silico Approaches in 1,3 Thiazole 2 Sulfonamide Research

Molecular Docking Simulations for Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). This method is crucial for understanding the structural basis of a ligand's activity and for estimating the strength of the interaction.

Molecular docking simulations have been extensively used to elucidate the binding mechanisms of 1,3-thiazole-2-sulfonamide derivatives with various enzyme targets. A primary focus has been on carbonic anhydrases (CAs), a family of metalloenzymes. Docking studies reveal that thiazole-sulfonamide compounds often bind in the active site cavity of CAs. nih.govdoaj.org A key interaction involves the deprotonated nitrogen atom of the sulfonamide group forming a coordination bond with the Zn(II) ion located within the catalytic site of the enzyme. nih.gov This interaction is a hallmark of classical CA inhibitors.

For instance, docking studies of novel benzenesulfonamide (B165840) derivatives containing a thiazolidinone moiety into the active site of human carbonic anhydrase IX (hCA IX) showed that the compounds efficiently bind within the active site cavity, forming sufficient interactions with key residues. nih.govdoaj.org Similarly, simulations with thiazole-based sulfonamide derivatives targeting carbonic anhydrase IX (PDB ID: 4z0q) demonstrated strong interactions, with binding scores (S scores) and root-mean-square deviation (RMSD) values indicating a high affinity for the target protein, sometimes exceeding that of the standard inhibitor acetazolamide. nih.gov

Beyond carbonic anhydrase, docking has been applied to other enzymes. Studies on aromatase inhibitors have shown that 1,2,3-triazole-based sulfonamides can snugly occupy the enzyme's active site through a combination of hydrophobic interactions, π-π stacking, and hydrogen bonding with essential residues like Met374 and Ser478. nih.gov In the case of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), docking of 2-(cyclohexylamino)thiazol-4(5H)-one derivatives revealed favorable binding energies, indicating strong inhibitor-protein interactions. mdpi.com These computational predictions often correlate well with experimental inhibitory activities, validating the in silico models. researchgate.net

Table 1: Molecular Docking Results of Thiazole-Sulfonamide Derivatives with Enzyme Targets

| Compound/Derivative Class | Target Enzyme | Key Interactions | Predicted Affinity/Score | Reference |

| Benzenesulfonamide-thiazolidinones | Carbonic Anhydrase IX (hCA IX) | Interactions with active site residues, coordination with Zn(II) ion. | Low nanomolar range (inferred from activity). | nih.gov |

| Thiazole-based sulfonamides | Carbonic Anhydrase IX | Coordination of sulfonamide nitrogen with Zn(II) ion. | Lower S scores and RMSD values compared to acetazolamide. | nih.gov |

| 1,2,3-Triazole-benzene-sulfonamides | Aromatase | Hydrophobic, π-π stacking, and H-bonds with Met374 & Ser478. | Potent IC50 value (0.2μM) for the best compound. | nih.gov |

| 2-(Cyclohexylamino)thiazol-4(5H)-one | 11β-HSD1 | Favorable inhibitor-protein interactions. | Binding energies from -6.8 to -8.8 kcal/mol. | mdpi.com |

In silico docking methods are also employed to model the interaction between this compound derivatives and DNA. These studies help to predict how these compounds might bind to the DNA double helix, a mechanism relevant for potential anticancer agents. Research on 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives has utilized molecular docking to investigate their binding with DNA (PDB ID: 360D). nih.gov

The theoretical simulations suggested a mixed-mode interaction, involving both partial intercalation between the DNA base pairs and binding within the grooves of the DNA structure. nih.gov For example, specific docking poses showed hydrogen bond interactions between the sulfur atom of one derivative and a thymine (B56734) base (DT B19), while another derivative formed H-bonds with adenine (B156593) bases (DA A5 and DA A6). nih.gov These computational findings are often corroborated by experimental techniques like UV-visible spectroscopy, fluorescence studies, and viscometry, providing a comprehensive understanding of the DNA binding affinity. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of this compound research, DFT calculations provide valuable information about molecular geometry, electronic properties, and reactivity.

DFT computations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are performed to obtain optimized molecular geometries in the gas phase. nih.gov These calculations help in understanding the three-dimensional structure and stability of the molecules. For instance, studies on benzo[d]imidazo[2,1-b]thiazole-based sulfonamides show a planar benzimidazole-thiazole core which promotes π-conjugation and enhances stability, while the sulfonamide group introduces a slight deviation from planarity due to its tetrahedral geometry. nih.gov

Furthermore, DFT is used to calculate global reactivity parameters and to analyze frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. biointerfaceresearch.comnih.gov A smaller energy gap suggests a higher tendency for electron transfer and greater reactivity. biointerfaceresearch.com

Molecular Electrostatic Potential (MESP) mapping, derived from DFT calculations, is another powerful tool. MESP maps visualize the charge distribution across a molecule, identifying electrophilic (positive potential, often colored blue) and nucleophilic (negative potential, often colored red/orange) regions. mdpi.com This information is invaluable for predicting how a drug molecule might interact with its biological target through electrostatic interactions. For example, in thiazole-bearing sulfonamide analogs, MESP maps reveal negative potential regions around the oxygen atoms of the sulfonamide group, while the hydrogen atoms attached to the sulfonamide nitrogen exhibit a maximum positive charge, indicating the polar nature of the N-H bond and its potential for hydrogen bonding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed to predict the biological activities of new, unsynthesized this compound derivatives, thereby prioritizing the synthesis of the most promising candidates. These models are built using a "training set" of compounds with known activities and are then validated using a "test set" to ensure their predictive power.

For example, a QSAR study was conducted on a series of substituted benzene (B151609) sulfonamide-3-pyridylethanolamines with beta3-adrenergic receptor agonist activity. nih.gov Using a combination of various physicochemical descriptors, several significant equations were generated with good correlation coefficients (r = 0.930). nih.gov In another study on 1,3-thiazine derivatives as inhibitors of influenza neuraminidase, 2D-QSAR models were built using Genetic Function Approximation (GFA) with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). These models showed high predictive ability, with squared correlation coefficients (R²) for the training set above 0.91 and for the test set above 0.88. nih.gov The selection of 2-(cyclohexylamino)thiazol-4(5H)-one derivatives for synthesis as 11β-HSD1 inhibitors was also justified by results from a previously developed QSAR model. mdpi.com

Table 2: Examples of QSAR Models for Thiazole-Sulfonamide Derivatives

| Compound Series | Target Activity | Modeling Method | Statistical Performance | Reference |

| Benzene sulfonamide-3-pyridylethanolamines | Beta3-adrenergic receptor agonist | Combination of physiochemical descriptors | Correlation coefficient (r) = 0.930 | nih.gov |

| 1,3-Thiazine derivatives | Influenza neuraminidase inhibition | GFA-MLR and GFA-ANN | R² (train) > 0.91, R² (test) > 0.88 | nih.gov |

| Thiazole (B1198619) analogues | α-glucosidase inhibition | GFA-MLR | R² = 0.906, Q²cv = 0.861, R²pred = 0.825 | researchgate.net |

A critical aspect of QSAR modeling is the analysis of molecular descriptors, which are numerical values that characterize the properties of a molecule. Descriptor analysis helps identify the key structural, electronic, and physicochemical features that are important for the desired biological activity. This knowledge guides the structural modification of compounds to enhance their potency.